(+/-)-5-Hete lactone

Description

Eicosanoid Classification and Contextual Significance

Eicosanoids are a class of signaling molecules synthesized from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid. wikipedia.org These molecules are considered local hormones or autacoids, acting on cells near their site of synthesis to regulate a wide array of physiological and pathological processes, including inflammation, immunity, and blood pressure control. wikipedia.orgyoutube.com

The synthesis of eicosanoids occurs via several major enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net (+/-)-5-HETE Lactone originates from the 5-lipoxygenase (5-LOX) pathway. This pathway converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.gov Subsequently, 5-HPETE is rapidly reduced by peroxidases to form 5-HETE. wikipedia.orgnih.gov this compound is a specific intramolecular ester of 5-HETE, placing it within the hydroxyeicosatetraenoic acid (HETE) subclass of eicosanoids. taylorandfrancis.comhmdb.ca The identification of 5-HETE's lactone in human cervical microsomal preparations underscores its relevance as a naturally occurring metabolite. taylorandfrancis.com

Table 1: Hierarchical Classification of this compound

| Level | Classification | Description |

|---|---|---|

| Broad Category | Lipids | A broad group of naturally occurring molecules that include fats, waxes, and related compounds. |

| Superclass | Oxylipins | Oxidized fatty acids that are produced by enzymatic or non-enzymatic oxidation of PUFAs. wikipedia.org |

| Class | Eicosanoids | A specific sub-category of oxylipins derived from 20-carbon fatty acids, acting as signaling molecules. wikipedia.org |

| Subclass | Hydroxyeicosatetraenoic Acids (HETEs) | Eicosanoids characterized by a hydroxyl group on the eicosanoid backbone, formed via the lipoxygenase pathway. wikipedia.org |

| Parent Compound | 5-Hydroxyeicosatetraenoic Acid (5-HETE) | The direct precursor, formed from arachidonic acid by the 5-lipoxygenase enzyme. nih.govwikipedia.org |

| Specific Compound | this compound | A derivative of 5-HETE formed by intramolecular cyclization (esterification). taylorandfrancis.com |

Structural Overview and Biological Relevance of this compound

The structure of this compound is defined by its precursor, 5-HETE, which is chemically known as (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid. wikipedia.org This linear fatty acid contains a carboxylic acid at one end and a hydroxyl group at the fifth carbon position. The lactone is formed through an intramolecular esterification reaction, where the hydroxyl group at the C-5 position attacks the carboxyl group (C-1), resulting in the formation of a cyclic ester. This cyclization creates a six-membered ring known as a delta-lactone. The designation "(+/-)-" indicates that the compound is a racemic mixture, containing both possible stereoisomers at the chiral center.

The biological relevance of this compound is an area of ongoing investigation, with insights often drawn from its precursor and structurally similar compounds. The parent molecule, 5-HETE, is a known pro-inflammatory mediator with vasoconstrictive properties, produced by cells such as neutrophils, macrophages, and lymphocytes. taylorandfrancis.com It is involved in processes like neutrophil chemotaxis and activation. wikipedia.org

Research into related eicosanoid lactones has revealed significant biological activities. For instance, 5,6-diHETE lactone, another lactone oxylipin derived from the polyunsaturated fatty acid epoxygenase pathway, has been shown to decrease blood pressure and improve vascular relaxation in hypertensive models. nih.gov This suggests that the lactone structure can confer potent vasodilatory properties. Furthermore, studies have identified that the paraoxonase (PON) family of enzymes, known for their anti-inflammatory and antioxidant activities, can hydrolyze bioactive δ-lactones derived from arachidonic acid. nih.gov This implicates eicosanoid lactones as potential physiological substrates for PON enzymes, suggesting a role in modulating oxidative stress and inflammation. nih.gov

Table 2: Research Findings on Biologically Active Eicosanoid Lactones

| Compound Studied | Key Research Finding | Potential Implication for this compound | Reference |

|---|---|---|---|

| 5,6-diHETE lactone | Administration in hypertensive rats led to a significant decrease in blood pressure and improved microvessel relaxation. | Suggests potential vasodilatory and cardiovascular regulatory roles for the lactone structure. | nih.gov |

| 5,6-dihydroxy-eicosatrienoic acid lactone (5,6-DHTL) | Identified as an efficient substrate for hydrolysis by paraoxonases (PON1 and PON3), enzymes with antioxidant functions. | Implies that this compound may be part of a metabolic pathway regulated by PONs, potentially influencing inflammation and oxidative stress. | nih.gov |

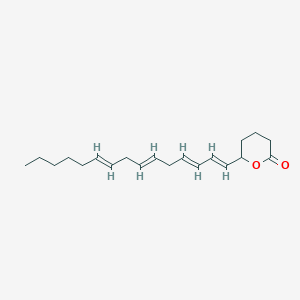

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+ |

InChI Key |

QZMAEYDIHWEEAF-SSTLJLGOSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C=C/C1CCCC(=O)O1 |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulation of +/ 5 Hete Lactone

Precursor Pathways and Metabolism of Arachidonic Acid

Arachidonic acid, typically esterified in the phospholipids (B1166683) of the cell membrane, is the primary precursor for a vast array of bioactive lipid mediators known as eicosanoids. mdpi.com Its release from the membrane by enzymes such as phospholipase A2 initiates several metabolic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. mdpi.comresearchgate.net The 5-lipoxygenase pathway is the specific route leading to the synthesis of 5-HETE, the direct precursor to (+/-)-5-HETE lactone. researchgate.netacs.org

Role of 5-Lipoxygenase in Hydroxyeicosatetraenoic Acid (HETE) Formation

The enzyme 5-lipoxygenase (5-LOX) is the central catalyst in the formation of 5-HETE. wikipedia.orgnih.gov 5-LOX is a non-heme iron-containing enzyme that is highly expressed in cells associated with the immune and inflammatory responses, such as neutrophils, monocytes, macrophages, eosinophils, and mast cells. wikipedia.orgnih.gov Upon cellular stimulation, which often involves an influx of calcium ions, 5-LOX translocates to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP). mdpi.com FLAP presents arachidonic acid to 5-LOX, facilitating the enzyme's catalytic activity. mdpi.com The enzyme then catalyzes the regio- and stereoselective insertion of molecular oxygen into the arachidonic acid backbone. acs.org

Generation of 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) and 5-HETE

The 5-LOX-catalyzed reaction proceeds in two main steps. First, 5-LOX abstracts a hydrogen atom from the arachidonic acid molecule and facilitates the addition of oxygen to form the unstable intermediate, 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HPETE). acs.orgwikipedia.orgnih.gov This hydroperoxy intermediate can then follow one of two main paths. It can be further metabolized by 5-LOX to form leukotriene A4 (LTA4), a precursor to other potent inflammatory mediators. researchgate.netwikipedia.org Alternatively, and central to the formation of the lactone, 5-HPETE is rapidly reduced by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases, to yield the more stable alcohol, 5(S)-hydroxyeicosatetraenoic acid (5-HETE). wikipedia.orgnih.gov

Intramolecular Esterification: Lactonization of 5-HETE

The conversion of 5-HETE to this compound involves an intramolecular esterification reaction. This process transforms the linear hydroxy acid into a cyclic ester, specifically a γ-butyrolactone. This cyclization occurs when the hydroxyl group at the C-5 position attacks the carboxyl group at the C-1 position, forming a stable five-membered ring structure.

Enzymatic Processes Influencing Lactone Formation

While spontaneous lactonization can occur, enzymatic processes are implicated in the regulation of 5-HETE lactone levels in biological systems. Studies have identified enzymes capable of hydrolyzing the lactone back to its open-chain form, suggesting a dynamic and potentially reversible enzymatic control. Specifically, paraoxonase (PON) enzymes, particularly PON1, PON2, and PON3, have been shown to hydrolyze 5-HETE lactone. scholaris.careactome.org This hydrolysis regenerates 5-HETE, indicating that the balance between the lactone and the hydroxy acid can be enzymatically modulated. scholaris.careactome.org In the context of chemical synthesis, lipases, such as Lipase (B570770) B from Candida antarctica, have been effectively used to catalyze the formation of similar γ-lactones, highlighting a class of enzymes capable of performing this transformation. mdpi.com

Acid-Catalyzed and Spontaneous Lactonization Mechanisms

The formation of a γ-lactone from a γ-hydroxy acid like 5-HETE is a chemically favorable process that can occur spontaneously under physiological conditions. The proximity of the C-5 hydroxyl group to the C-1 carboxylic acid facilitates this intramolecular cyclization. This reaction can be significantly accelerated in the presence of an acid catalyst. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. youtube.com The nucleophilic hydroxyl group at the C-5 position then attacks this activated carbonyl carbon. youtube.com Following the attack, a proton transfer occurs, and a water molecule is eliminated, resulting in the formation of the cyclic ester, or lactone. youtube.com In laboratory settings, this transformation can be efficiently achieved using acid catalysts like trifluoroacetic acid. mdpi.com

Metabolic Fates and Hydrolysis of this compound

Once formed, this compound can exert its own biological effects or be metabolized. Research indicates that 5-HETE lactone can modulate the synthesis of other eicosanoids. For instance, it has been shown to inhibit the synthesis of leukotriene C4 (LTC4), thromboxane (B8750289) B2 (TXB2), and prostaglandin (B15479496) E2 (PGE2) in mouse peritoneal macrophages, with varying potencies. nih.gov

The primary metabolic pathway for the deactivation and clearance of 5-HETE lactone appears to be hydrolysis back to 5-HETE. As mentioned, paraoxonase (PON) enzymes found in serum and associated with high-density lipoproteins (HDL) are capable of efficiently catalyzing this hydrolysis. scholaris.careactome.org The stability of the lactone in serum is thus influenced by PON activity. scholaris.ca Once hydrolyzed back to 5-HETE, the molecule re-enters the main eicosanoid metabolic pathway. From here, 5-HETE can be further oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a metabolite with potent biological activities. wikipedia.orgnih.gov Alternatively, it can be metabolized via omega-oxidation by cytochrome P450 enzymes to form 5,20-dihydroxy-eicosatetraenoic acid (5,20-diHETE), which is considered an inactivation pathway. wikipedia.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound

| Enzyme | Role | Precursor(s) | Product(s) | Cellular Location |

| Phospholipase A2 | Releases arachidonic acid from membrane phospholipids | Membrane Phospholipids | Arachidonic Acid | Cytosol/Membranes |

| 5-Lipoxygenase (5-LOX) | Initial oxygenation of arachidonic acid | Arachidonic Acid, O₂ | 5-HPETE, LTA₄ | Cytosol/Nuclear Envelope |

| Glutathione Peroxidases | Reduction of hydroperoxide to alcohol | 5-HPETE | 5-HETE | Cytosol |

| Paraoxonases (PON1, 2, 3) | Hydrolysis of the lactone ring | This compound | 5-HETE | Serum (HDL-associated) |

| 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | Oxidation of the hydroxyl group of 5-HETE | 5-HETE | 5-oxo-ETE | Microsomes |

Table 2: Inhibitory Effects of 5-HETE Lactone on Eicosanoid Synthesis

Data from studies on zymosan-stimulated mouse resident peritoneal macrophages. nih.gov

| Eicosanoid | Inhibitory Concentration (IC₅₀) of 5-HETE Lactone |

| Leukotriene C₄ (LTC₄) | 10.4 µM |

| Thromboxane B₂ (TXB₂) | 16.9 µM |

| Prostaglandin E₂ (PGE₂) | 2.3 µM |

Hydrolytic Conversion to Corresponding Hydroxy Acid

This compound can be converted to its corresponding hydroxy acid, 5-hydroxyeicosatetraenoic acid (5-HETE), through hydrolysis. This is a reversible reaction where the cyclic ester (lactone) is opened to form the linear hydroxy acid. nih.gov The reaction involves the cleavage of the ester bond within the lactone ring. researchgate.net This process can occur under neutral, acidic, or basic conditions, with the reverse reaction, lactonization (the formation of the lactone from the hydroxy acid), also being possible. nih.govnih.gov The equilibrium between the lactone and hydroxy acid forms can be catalyzed by specific enzymes. nih.gov

Role of Paraoxonase (PON) Enzymes in Lactone Hydrolysis

The paraoxonase (PON) family of enzymes, particularly PON1 and PON3, play a significant role in the hydrolysis of this compound. nih.govresearchgate.net PONs are esterases/lactonases that are known to hydrolyze a variety of lactones. researchgate.netnih.gov

PON1: Purified human PON1 has been shown to efficiently hydrolyze this compound. nih.gov In human plasma, PON1 is considered the primary contributor to this hydrolytic activity. researchgate.net Studies using inhibitors have demonstrated that about 80-95% of 5-HETE lactone hydrolysis in human plasma can be attributed to PON1. nih.gov The enzyme's activity is calcium-dependent. nih.gov

PON3: Purified PON3 also demonstrates very efficient hydrolysis of lactones derived from arachidonic acid. researchgate.net Rabbit serum PON3 has been shown to catalyze the hydrolysis of lactones, and studies on knockout mouse livers suggest that PON3 accounts for a significant portion of the lactonase activity for related compounds. nih.govresearchgate.net

The high efficiency with which PON1 hydrolyzes this compound suggests that such oxidized eicosanoids may be important physiological substrates for this enzyme. nih.gov

Interconnectivity with Other Eicosanoid Pathways

The metabolic pathway of 5-HETE, the precursor to this compound, is not isolated. It intersects with other major eicosanoid-generating pathways, leading to the production of a diverse array of novel bioactive lipids.

Biosynthetic Convergence with Cyclooxygenase-2 (COX-2) Pathway

A significant interaction occurs between the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways. 5-HETE, a primary product of the 5-LOX pathway, can serve as a selective and efficient substrate for the COX-2 enzyme, but not for the COX-1 isoform. asbmb.orgnih.gov This "biosynthetic crossover" provides a direct link between the leukotriene and prostaglandin pathways, which were traditionally viewed as separate. nih.gov

The reaction of COX-2 with 5-HETE involves the insertion of molecular oxygen, leading to the formation of unstable endoperoxide intermediates. nih.govchemrxiv.org This catalytic action is possible due to the larger active site of the inducible COX-2 enzyme compared to the constitutive COX-1 isoform. nih.gov This convergence allows cells that express both 5-LOX and COX-2, such as activated leukocytes, to generate a unique profile of eicosanoids. nih.govchemrxiv.orgnih.gov

Formation of Novel Bioactive Metabolites (e.g., 5-OH-PGH2, 5-OH-PGE2, 5-OH-PGD2)

The enzymatic action of COX-2 on 5-HETE results in the creation of novel metabolites that are structurally related to prostaglandins (B1171923). asbmb.org

5-OH-PGH2: The primary enzymatic product of the COX-2 reaction with 5-HETE is the endoperoxide 5-hydroxy-PGH2 (5-OH-PGH2). chemrxiv.orgnih.gov This molecule is analogous to PGH2, the pivotal intermediate in conventional prostaglandin synthesis. nih.gov However, 5-OH-PGH2 is highly unstable and difficult to isolate directly. chemrxiv.orgnih.gov

5-OH-PGE2 and 5-OH-PGD2: Due to its instability, 5-OH-PGH2 spontaneously rearranges to form 5-hydroxy-PGE2 (5-OH-PGE2) and 5-hydroxy-PGD2 (5-OH-PGD2). asbmb.orgchemrxiv.orgnih.gov These are the 5-hydroxy analogs of the well-known prostaglandins PGE2 and PGD2. nih.gov Like their precursor, 5-OH-PGE2 and 5-OH-PGD2 are also unstable, particularly in the presence of a weak base. chemrxiv.orgnih.gov

Other Metabolites: In addition to the 5-hydroxy-prostaglandins, the crossover pathway can also yield other products. These include hemiketal eicosanoids (HKE2 and HKD2), which arise from a different diendoperoxide intermediate, and minor amounts of 5,11-diHETE and 5,15-diHETE. nih.govmdpi.comresearchgate.net

The formation of these novel metabolites highlights the complexity of eicosanoid biosynthesis, where the product of one pathway can be utilized as a substrate in another, thereby expanding the repertoire of signaling lipids. mdpi.com

Synthetic Methodologies and Chemical Derivatization of +/ 5 Hete Lactone

Total Synthesis and Stereoselective Approaches

The synthesis of (+/-)-5-HETE lactone and its stereoisomers involves intricate chemical transformations, often leveraging advanced techniques to control stereochemistry.

Chemical Synthesis from Precursor Compounds

This compound is formed through the intramolecular cyclization of 5-HETE (5-Hydroxyeicosatetraenoic acid). This process typically occurs under acidic conditions, where the hydroxyl group at the C-5 attacks the carboxyl group at C-1, forming a six-membered δ-lactone ring vulcanchem.comcaymanchem.comontosight.ai. The linear precursor, 5-HETE, is an arachidonic acid metabolite generated via 5-lipoxygenase (5-LO) catalysis vulcanchem.com. Synthetic routes to racemic 5-HETE methyl ester and subsequently to 5-HETE lactone have been reported, often involving multi-step sequences starting from precursors like tricarbonyl[1-(methoxycarbonyl)pentadienyl]iron(1+) hexafluorophosphate (B91526) nih.govacs.org. These methods establish the fundamental lactone structure, which can then be subjected to further modifications or chiral resolution vulcanchem.com.

Enantioselective Synthesis of 5-HETE Lactone Stereoisomers (e.g., (R)- and (S)-6,7-Dihydro-5-HETE Lactone)

Significant efforts have been dedicated to the enantioselective synthesis of 5-HETE lactone derivatives, particularly the 6,7-dihydro analogs. These approaches are vital for distinguishing the biological activities of individual stereoisomers. Research has demonstrated the synthesis of (R)- and (S)-6,7-dihydro-5-HETE lactones using chiral building blocks and stereoselective reactions. For instance, key chiral aldehyde intermediates have been coupled with Wittig reagents to construct the required carbon backbone diva-portal.orgrsc.org. Furthermore, novel yeast reduction techniques have been instrumental in generating chiral hydroxy esters and lactones with high enantiomeric excesses, which serve as crucial intermediates for these enantiopure lactones rsc.orgrsc.orgresearchgate.netjst.go.jp.

Table 1: Synthesis of Enantiopure 6,7-Dihydro-5-HETE Lactones

| Target Compound | Starting Material/Intermediate | Key Reaction/Methodology | Yield | Enantiomeric Excess (ee) | Citation(s) |

| (R)-6,7-Dihydro-5-HETE lactone (5) | Lactone 15 | Conversion from (1R,2S)-hydroxy ester 10 via yeast reduction and subsequent steps | 92% | 99% | rsc.orgrsc.orgresearchgate.netjst.go.jp |

| (S)-6,7-Dihydro-5-HETE lactone (6) | Lactone 17 | Conversion from (1S,5S)-lactone 11 via yeast reduction and subsequent steps | - | 95% | rsc.orgrsc.orgresearchgate.netjst.go.jp |

| (R)-6,7-dhydro-5-HETE lactone (89) | Chiral aldehyde intermediate 85 | Wittig reaction with Wittig reagent 7, followed by deprotection, oxidation, and cyclization | 92% | Not specified | diva-portal.org |

| (S)-6,7-dhydro-5-HETE lactone (89) | Enantiomer of 85 | Wittig reaction with Wittig reagent 7, followed by deprotection, oxidation, and cyclization | - | Not specified | diva-portal.org |

Application of Yeast-Mediated Reduction for Chiral Intermediates

Yeast-mediated reduction, particularly using Saccharomyces cerevisiae, has emerged as a powerful tool for introducing chirality in the synthesis of 5-HETE lactone precursors vulcanchem.comrsc.orgrsc.orgresearchgate.netjst.go.jp. This biocatalytic approach enables the asymmetric reduction of ketoester intermediates, such as racemic ketoester 12, to yield chiral hydroxy esters (e.g., (1R,2S)-hydroxy ester 10) and lactones (e.g., (1S,5S)-lactone 11) with high enantiomeric purity (up to 99% ee) vulcanchem.comrsc.orgrsc.orgresearchgate.netjst.go.jp. These enantiopure intermediates, like lactones 15 and 17, are subsequently transformed into the desired enantiopure 6,7-dihydro-5-HETE lactones rsc.orgrsc.orgresearchgate.netjst.go.jp. Yeast reduction has also been employed to generate chiral building blocks that are later utilized in Baeyer-Villiger oxidation steps to produce chiral aldehydes, which are key intermediates for HETE synthesis tandfonline.comnih.gov.

Utilization of Baeyer-Villiger Oxidation in Synthetic Schemes

The Baeyer-Villiger oxidation is a key reaction in several synthetic strategies for accessing 5-HETE lactone precursors and analogs rsc.orgtandfonline.comtandfonline.com. This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone, typically using peroxy acids or hydrogen peroxide sigmaaldrich.com. In the context of 5-HETE synthesis, Baeyer-Villiger oxidation has been employed to convert hydroxy ester intermediates (after oxidation to a ketone) into lactones, often proceeding with retention of configuration rsc.orgtandfonline.com. For instance, yeast-mediated reduction products such as hydroxy ester 3 and cis-lactone 4 have been transformed via Baeyer-Villiger oxidation to yield chiral aldehydes (e.g., (R)- and (S)-Aldehydes 2) with complete retention of enantiomeric excess, serving as crucial intermediates for the synthesis of enantiopure HETEs tandfonline.comnih.gov. Another example illustrates the oxidation of a secondary alcohol (16c) to a lactone (18c) in 74% yield, highlighting the utility of this reaction in lactone formation tandfonline.com.

Table 2: Baeyer-Villiger Oxidation in 5-HETE Related Synthesis

| Substrate | Product | Reagent/Conditions | Yield | Notes | Citation(s) |

| Hydroxy ester 3 / Cis-lactone 4 (yeast products) | (R)-Aldehyde 2 / (S)-Aldehyde 2 | Baeyer-Villiger oxidation | Not specified | Complete retention of enantiomeric excess | tandfonline.comnih.gov |

| Ketone precursor to lactone 9 | Lactone 9 | Baeyer-Villiger oxidation | Not specified | Proceeds with retention of configuration | rsc.org |

| Secondary alcohol (16c) | Lactone (18c) | Pyridinium chlorochromate oxidation followed by Baeyer–Villiger oxidation | 74% | - | tandfonline.com |

| Ketone (e.g., cyclohexanone) | Lactone (e.g., 6-hexanolactone) | Various peroxy acids (m-CPBA, peroxyacetic acid), H₂O₂, etc. | Varies | General utility in lactone synthesis from cyclic ketones; stereospecific | sigmaaldrich.com |

Preparation of Analogs and Mechanistic Probes

The synthesis of modified lactone structures and related analogs is essential for investigating structure-activity relationships (SAR) and for developing mechanistic probes.

Synthesis of Modified Lactone Structures for Structure-Activity Relationship Studies

Studies aimed at understanding the SAR of 5-lipoxygenase inhibitors have explored modifications to the 5-HETE structure, including cyclization into lactone forms. It has been observed that converting 5-HETE into its delta-lactone form can lead to a 3- to 10-fold enhancement of inhibitory activity against 5-lipoxygenase, compared to the linear form nih.gov. Similarly, the conversion of 15-HEDE to its 16-membered lactone reduced, but did not eliminate, inhibitory activity nih.gov. These findings underscore the importance of the lactone ring structure in modulating biological activity. Furthermore, the preparation of enantiopure forms of related lactones, such as (R)- and (S)-6,7-dihydro-5-HETE lactones, through stereoselective synthesis and yeast reduction, provides valuable tools for dissecting stereospecific interactions with biological targets diva-portal.orgrsc.orgrsc.orgresearchgate.netjst.go.jp. Chiral resolution of racemic (±)-5-HETE lactone into its individual enantiomers using enzymes like Candida antarctica lipase (B570770) B also serves as a method for obtaining stereochemically pure compounds for SAR studies vulcanchem.com.

Compound List

this compound

5-HETE (5-Hydroxyeicosatetraenoic acid)

(R)-6,7-Dihydro-5-HETE Lactone

(S)-6,7-Dihydro-5-HETE Lactone

(1R,2S)-hydroxy ester 10

(1S,5S)-lactone 11

Racemic ketoester 12

Lactone 15

Lactone 17

(R)-Aldehyde 2

(S)-Aldehyde 2

Hydroxy ester 3

Cis-lactone 4

Lactone 9

Ketone 7

(16c)

Lactone 18c

15-HEDE (15-hydroxyeicosa-11,13-dienoic acid)

5,15-diHETE (58)

5-HETE (56)

Molecular and Cellular Mechanisms of Action of +/ 5 Hete Lactone

Receptor Interactions and Binding Dynamics

The interaction of 5-HETE and its derivatives with cellular receptors is a critical first step in initiating their biological effects. While direct binding of the lactone form is not well-characterized, its actions are likely mediated through its relationship with 5-HETE and its metabolites.

Currently, there is limited scientific literature identifying a specific, direct receptor for (+/-)-5-HETE lactone. The cellular activities of this compound are often considered in the context of its hydrolysis to the parent compound, 5(S)-HETE, or its potential to otherwise influence the pathways governed by 5-HETE and its metabolites. One study has shown that 5-HETE lactone can inhibit the synthesis of leukotriene C4, thromboxane (B8750289) B2, and prostaglandin (B15479496) E2 in mouse peritoneal macrophages, suggesting it has modulatory actions on arachidonic acid metabolism, though the direct receptor target for this action was not identified. nih.gov

The most well-defined mechanism for the 5-HETE family of molecules involves the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor (GPCR). wikipedia.orgwikipedia.org The primary ligand for this receptor is 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent metabolite of 5(S)-HETE. wikipedia.orgnih.gov 5(S)-HETE itself also binds to and activates OXER1, although with lower potency than 5-oxo-ETE. wikipedia.org

Given that this compound is a derivative of 5-HETE, its biological effects are thought to be mediated indirectly. This can occur through its conversion to 5-HETE, which is then available to be metabolized into the more potent OXER1 agonist, 5-oxo-ETE. nih.gov The activation of OXER1 is a key event, initiating downstream signaling that leads to a variety of cellular responses, particularly in inflammatory and cancer cells. wikipedia.orgnih.gov The OXER1 receptor is highly expressed in immune cells such as eosinophils, neutrophils, and monocytes, as well as in various cancer cell lines, including prostate and breast cancer. wikipedia.orgnih.gov Upon ligand binding, OXER1 couples to the Gαi subunit of the G protein complex, leading to the dissociation of the Gβγ subunits, which are primarily responsible for activating subsequent intracellular signaling pathways. wikipedia.org

Research Findings on OXER1 Pathway Activation

| Agonist | Receptor | Key Outcome | Cell Types Studied |

| 5-oxo-ETE | OXER1 | Potent activation leading to chemotaxis, calcium mobilization, and cell survival signals. | Neutrophils, Eosinophils, Prostate Cancer Cells |

| 5(S)-HETE | OXER1 | Activation, though less potent than 5-oxo-ETE, contributing to pro-survival roles. | Prostate Cancer Cells, various immune cells |

Intracellular Signaling Cascades

The activation of the OXER1 receptor by 5-HETE and its metabolites triggers a complex network of intracellular signaling pathways. These cascades are crucial for translating the extracellular signal into a specific cellular response, such as proliferation, migration, or inflammation.

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. nih.gov Activation of the OXER1 receptor is known to stimulate the MAPK/ERK pathway. wikipedia.org This signaling is initiated when the receptor, upon binding its ligand, activates the G-protein complex. This leads to a series of phosphorylation events, culminating in the activation of ERK1/2. Once activated, ERK can translocate to the nucleus to regulate the activity of various transcription factors, thereby altering gene expression to promote cellular processes like proliferation. youtube.com

The p38 MAPK is another critical component of the MAPK signaling family, primarily activated by cellular stress and inflammatory cytokines. nih.gov The signaling pathways initiated by OXER1 activation also include the stimulation of p38 MAPK. wikipedia.org The activation of p38 is involved in mediating inflammatory responses. The phosphorylation of 5-lipoxygenase (5-LO), the enzyme responsible for the initial synthesis of 5-HETE from arachidonic acid, can be influenced by kinases that are downstream of p38 activation. nih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. mdpi.com Research has demonstrated that signaling through the OXER1 receptor activates the PI3K/Akt pathway. wikipedia.org Furthermore, studies on 5(S)-HETE have shown its ability to stimulate PI3K activity and the phosphorylation of its downstream target, Akt, in human microvascular endothelial cells. aacrjournals.orgresearchgate.net This activation is linked to cellular processes such as DNA synthesis and angiogenesis. aacrjournals.orgnih.gov The activation of Akt promotes cell survival by inhibiting apoptotic processes and can also influence other signaling molecules involved in cell growth.

Summary of Intracellular Signaling Pathways

| Signaling Pathway | Upstream Activator | Key Downstream Effectors | Cellular Response |

| MAPK/ERK | OXER1 | ERK1/2, Transcription Factors (e.g., c-Fos, c-Myc) | Cell Proliferation, Differentiation, Survival |

| p38 MAPK | OXER1, Cellular Stress | MAPKAPK-2, Transcription Factors | Inflammation, Stress Response |

| PI3K/Akt | OXER1 | Akt, mTOR, S6K1 | Cell Survival, Proliferation, Angiogenesis |

Regulation of Protein Kinase C Subtypes

The direct regulatory effects of this compound on specific Protein Kinase C (PKC) isoforms are not extensively detailed in current research. However, studies on its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), provide insights into potential indirect mechanisms. 5-HETE has been shown to influence neutrophil function by elevating cytosolic calcium, which in turn promotes the mobilization and translocation of PKC from the cytosol to cellular membranes. nih.gov This process is a critical step in the activation of many PKC isoforms. utoledo.edusemanticscholar.org

Furthermore, the biological activities of the 5-HETE family of metabolites are often mediated through the G protein-coupled receptor, OXER1. wikipedia.org The signaling cascades initiated by the activation of this receptor include the stimulation of specific PKC isoforms, namely PKC beta and PKC epsilon. wikipedia.org Activation of PKC can have differential effects on cellular processes; for instance, in certain neurons, PKC activation can inhibit Ca2+ influx without affecting other ion currents, demonstrating a selective regulatory role. nih.gov Given that this compound is interconvertible with 5-HETE, particularly through the action of paraoxonase enzymes, its influence on PKC subtypes is likely exerted indirectly following its hydrolysis to 5-HETE.

Influence on Intracellular Calcium Ion Mobilization

The influence of this compound on intracellular calcium ion (Ca2+) mobilization is primarily understood through the actions of its related metabolites, 5-HETE and 5-oxo-ETE. Research indicates that 5-HETE stimulates human neutrophils to elevate their cytosolic Ca2+ levels. nih.gov This mobilization of intracellular calcium is a key signaling event that can trigger various cellular responses. nih.govelifesciences.org

The 5-HETE metabolite, 5-oxo-ETE, is also a potent agent for mobilizing calcium ions. wikipedia.org The signaling pathways for these eicosanoids are often initiated by binding to specific cell surface receptors, which then trigger the release of Ca2+ from intracellular stores. wikipedia.orgnih.gov Interestingly, paraoxonase 1 (PON1), the enzyme that hydrolyzes this compound, has been observed to impair the increase in cellular calcium mediated by other polyunsaturated fatty acid-derived lactones. nih.govresearchgate.net This suggests a potential regulatory role for PON1 in modulating calcium signaling by controlling the levels of active lactones. Therefore, while the lactone itself may not be the primary actor, its hydrolysis to 5-HETE and the subsequent enzymatic conversion to other metabolites are central to its influence on calcium signaling.

Enzymatic Modulation and Substrate Interactions

Inhibition of 5-Lipoxygenase Activity

Current scientific literature does not provide direct evidence to suggest that this compound functions as an inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes from arachidonic acid. thieme-connect.defrontiersin.org The regulation of 5-LOX is a complex process involving multiple factors, including enzyme translocation and interaction with the 5-lipoxygenase-activating protein (FLAP). thieme-connect.de While a vast number of natural and synthetic compounds have been identified as 5-LOX inhibitors, acting through various mechanisms such as redox activity or iron chelation, this compound is not typically classified among them. researchgate.netnih.govmdpi.com Instead, 5-HETE, the precursor to the lactone, is a product of 5-LOX activity. frontiersin.org

Interaction with Paraoxonase (PON) Enzymes as a Substrate

A significant enzymatic interaction involving this compound is its role as a substrate for paraoxonase (PON) enzymes, particularly PON1. nih.gov PONs are a family of esterases, and their ability to hydrolyze lactones is a key aspect of their biological function, leading to the classification of PON1 as a lactonase. nih.govnih.gov

Research has demonstrated that this compound is efficiently hydrolyzed by purified human PON1. nih.govresearchgate.net This enzymatic action is not merely a one-way process; PON1 can also catalyze the reverse reaction, the lactonization of the corresponding hydroxy acid (5-HETE), until an equilibrium is reached between the open (hydroxy acid) and closed (lactone) forms. nih.gov In human plasma, studies utilizing specific inhibitors suggest that PON1 is responsible for the vast majority (approximately 80-95%) of the hydrolysis of 5-HETE lactone. nih.gov This efficient hydrolysis underscores the potential physiological importance of this interaction in regulating the levels and activities of 5-HETE and its lactone form. nih.govresearchgate.net

Table 1: Interaction of this compound with Paraoxonase 1 (PON1)

| Finding | Enzyme(s) Involved | Key Observation | Reference |

|---|---|---|---|

| Hydrolysis | Human PON1 | This compound is efficiently hydrolyzed. | nih.govresearchgate.net |

| Lactonization | Human PON1 | Catalyzes the reverse reaction, forming the lactone from 5-HETE. | nih.gov |

| Plasma Activity (Human) | PON1 | Accounts for ~80-95% of 5-HETE lactone hydrolysis in human plasma. | nih.gov |

| Plasma Activity (Mouse) | PON1 | Accounts for ~72% of 5-HETE lactone hydrolysis in mouse plasma. | nih.gov |

| Physiological Implication | PON1 | Suggests oxidized eicosanoids like 5-HETE lactone are important physiological substrates for PON1. | nih.gov |

Induction of Aldo-Keto Reductase (AKR) Family Members (AKR1C2, AKR1C3)

While direct action by the lactone form is not specified, its precursor, 5-HETE, has been identified as a significant regulator of aldo-keto reductase (AKR) family members. Specifically, 5-HETE induces the expression of AKR1C2 and AKR1C3 in various human epithelial cells, including those from the prostate, breast, and lungs. These enzymes are critical in the metabolism of steroids, and their induction by 5-HETE reveals a key link between fatty acid and steroid metabolic pathways. This induction has implications for androgen-regulated physiological and pathological processes.

Interplay with Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling

The induction of AKR1C2 and AKR1C3 by 5-HETE is mechanistically linked to the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Research has provided evidence that the effects of 5-HETE on AKR expression require a functional Nrf2 system. nih.gov Nrf2 is a transcription factor that plays a central role in the cellular antioxidant response by regulating the expression of numerous protective genes. nih.govmdpi.com

Upon treatment with 5-HETE, Nrf2 translocates to the nucleus, where it can activate the transcription of its target genes, including the AKRs. nih.gov Some studies suggest that this activation of Nrf2 by 5-HETE may be mediated through its metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.gov The Keap1-Nrf2 pathway is a critical sensor for oxidative stress, and its activation by 5-HETE or its metabolites leads to the upregulation of cytoprotective enzymes like the AKRs. nih.govnih.gov

Table 2: 5-HETE-Mediated Induction of Aldo-Keto Reductase (AKR) Enzymes via Nrf2

| Process | Molecule | Mechanism | Downstream Effect | Reference |

|---|---|---|---|---|

| Nrf2 Activation | 5-HETE / 5-oxo-ETE | Promotes nuclear translocation of Nrf2. | Activation of Antioxidant Response Element (ARE) in gene promoters. | nih.gov |

| AKR Induction | 5-HETE | Nrf2-dependent signaling is required for the induction. | Increased mRNA and protein expression of AKR1C2 and AKR1C3. | nih.gov |

| Cellular Context | 5-HETE | Observed in human prostate, breast, and lung epithelial cells. | Regulation of androgen metabolism. |

Biological Roles of +/ 5 Hete Lactone in Model Systems

Immunomodulatory and Inflammatory Processes (In Vitro and Animal Models)

Metabolites of the 5-LOX pathway are involved in modulating inflammatory responses, including the activation of neutrophils. Studies have shown that 5-HETE attached to phospholipids (B1166683) (5-HETE-PLs), which are formed by human neutrophils during bacterial infection, can enhance the generation of superoxide (B77818) anions and the release of Interleukin-8 (IL-8). nih.gov IL-8 itself is a potent activator of neutrophil functions, which include superoxide anion production. nih.gov Interestingly, IL-8 can also stimulate the formation of 5-LOX products, suggesting a potential positive feedback loop in inflammatory settings. nih.gov The generation of these lipid mediators like 5-HETE-PLs appears to be a common response to acute infection, having been observed in models of bacterial peritonitis. nih.gov

Neutrophil extracellular traps (NETs) are web-like structures of DNA and proteins released by neutrophils to trap pathogens, but their excessive formation can contribute to tissue damage and inflammation. researchgate.netmdpi.com The 5-lipoxygenase pathway plays a complex role in regulating NET formation (netosis). Research has shown that pharmacological inhibition of 5-LOX significantly enhances the formation of NETs. nih.gov Conversely, this increased netosis can be attenuated by the addition of 5-HETE-phosphatidylethanolamine (HETE-PE), a phospholipid-esterified form of 5-HETE. nih.gov This indicates that endogenous 5-LOX activity and its products, such as 5-HETE derivatives, act as negative regulators of NET formation, potentially serving as an intrinsic mechanism to control excessive inflammatory responses. nih.govharvard.edu

Endocrine and Metabolic System Modulation (Cellular and Animal Models)

The precursor to (+/-)-5-HETE lactone, 5-HETE, has been identified as a significant regulator of androgen metabolism. nih.govnih.gov Research shows that arachidonic acid is metabolized into 5-HETE, which in turn influences the reduction of androgens. nih.govurotoday.com This effect is achieved by inducing the expression of specific enzymes from the aldo-keto reductase (AKR) family, namely AKR1C2 and AKR1C3. nih.govnih.gov

This mechanism has been observed in various human epithelial cell models, including those from the prostate, breast, and lungs. nih.govurotoday.com The induction of these AKR enzymes by 5-HETE leads to a reduction in androgen levels, highlighting a direct link between fatty acid metabolism and steroid metabolism. nih.govnih.gov This pathway provides a mechanism by which cellular lipid signaling can modulate the activity of androgens, which are crucial in numerous physiological and pathological processes. nih.gov

Table 2: Role of 5-HETE in Androgen Metabolism

While direct studies on the vascular effects of this compound are specific, research on its precursor, 5-HETE, provides some insight into its potential activities on smooth muscle. In in-vitro studies, 5-HETE has been shown to stimulate the contraction of isolated human bronchial muscle. wikipedia.org It also enhanced the contractile response of this muscle tissue to histamine. wikipedia.org Although this research pertains to airway smooth muscle rather than systemic blood vessels, it demonstrates the capacity of this class of molecules to elicit contractile responses in smooth muscle tissue.

Structure Activity Relationships and Stereochemical Influences

Conformational Analysis of the Lactone Ring and its Impact on Activity

The intramolecular cyclization of 5-HETE to form a six-membered δ-lactone ring results in a distinct molecular architecture compared to the linear precursor. This lactone ring introduces conformational constraints that can significantly affect how the molecule interacts with biological targets, such as enzymes or receptors. While specific detailed conformational analyses of the (+/-)-5-HETE lactone ring are not extensively detailed in the provided search results, the formation of this ring system itself implies a change in the molecule's flexibility and spatial orientation of its fatty acid tail. The rigidification imposed by the lactone ring could lead to altered binding affinities or specific orientations within an active site, thereby influencing its biological potency and selectivity. The lactone structure comprises a 20-carbon backbone with specific double bond geometry and a tetrahydropyran-2-one ring at positions 1–5 vulcanchem.comnih.gov. This structural feature is key to its chemical identity and potential biological interactions.

Comparative Biological Potency with Linear 5-HETE

The lactone form of 5-HETE has demonstrated a different biological potency profile compared to its linear precursor, 5-HETE. Specifically, the lactone form exhibits enhanced inhibitory potency against rat basophilic leukemia cell 5-lipoxygenase (5-LO). The reported IC50 for the lactone form is 27 µM, whereas the linear 5-HETE shows an IC50 greater than 100 µM vulcanchem.com. This suggests that the lactone structure confers a more favorable interaction with the 5-LO enzyme, potentially through a more effective binding to its substrate-binding pocket, as indicated by molecular docking predictions vulcanchem.com. This difference in potency highlights how the cyclization into a lactone can fundamentally alter the molecule's interaction with specific enzymatic targets.

Implications of Structural Modifications on Enzymatic Recognition and Receptor Binding

Structural modifications to the this compound molecule can significantly impact its recognition by enzymes and binding to receptors. The formation of the lactone ring itself is a critical structural modification from the linear 5-HETE, leading to altered biological activity, as seen in its enhanced inhibition of 5-LO vulcanchem.com. Furthermore, the presence of the double bonds within the fatty acid chain and the specific stereochemistry at chiral centers (if present and resolved) would also play crucial roles in enzymatic recognition and receptor binding. For instance, paraoxonase-1 (PON1), an enzyme that hydrolyzes 5-HETE lactone, demonstrates high activity towards it, suggesting efficient recognition and binding vulcanchem.comresearchgate.netbiochemia-medica.comnih.govresearchgate.netresearchgate.net. The catalytic efficiency (kcat/KM) of PON1 for 5-HETE lactone hydrolysis is approximately 106 M-1s-1 vulcanchem.com. Studies involving structural modifications of related eicosanoids, such as prostaglandin (B15479496) lactones, have shown that such alterations can lead to prodrugs with enhanced activity or stability diva-portal.orgmdpi.com. While direct examples of modifications to 5-HETE lactone are not extensively detailed, the general principle holds that changes to the fatty acid chain, the lactone ring, or stereochemical configuration would alter its interaction profile with biological macromolecules.

Compound List:

this compound

5-HETE (linear 5-HETE)

(R)-5-HETE lactone

(S)-5-HETE lactone

5-lipoxygenase (5-LO)

Paraoxonase-1 (PON1)

Candida antarctica lipase (B570770) B

4-HDoHE

5,6-DHT

5,6-EET

Advanced Analytical Methodologies for +/ 5 Hete Lactone Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the bedrock of separating complex mixtures, enabling the isolation and subsequent quantification of specific analytes like (+/-)-5-Hete lactone.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of oxylipins, including HETE derivatives. Its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase makes it ideal for both purifying this compound from biological matrices and quantifying its concentration. Reverse-phase HPLC (RP-HPLC) is commonly utilized, employing non-polar stationary phases (e.g., C18) and polar mobile phases (e.g., acetonitrile (B52724)/water mixtures with acidic modifiers). This approach allows for the separation of lipophilic compounds based on their hydrophobicity biorxiv.orgnih.govnih.gov. For instance, a typical RP-HPLC method for oxylipin profiling involves a gradient elution using acetonitrile and water, often with acetic acid as a modifier, to achieve optimal separation of various HETEs and their derivatives biorxiv.org. The detection of this compound can be achieved using UV detection, often at wavelengths around 230-237 nm, where the conjugated double bonds in the eicosatetraenoic acid chain absorb light caymanchem.comcaymanchem.comresearchgate.netresearchgate.net.

The "(+/-)" designation in this compound indicates a racemic mixture, meaning it consists of equal amounts of two enantiomers (non-superimposable mirror images). Distinguishing and quantifying these individual enantiomers is critical, as they can exhibit different biological activities. Chiral Phase HPLC, utilizing stationary phases specifically designed to interact differently with enantiomers, is the primary method for achieving this separation phenomenex.comresearchgate.netcsfarmacie.czchiralpedia.com. These chiral stationary phases (CSPs) can be based on various materials, including polysaccharides, proteins, or macrocyclic compounds, which create a chiral environment. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. While specific CSPs for this compound are not detailed in the provided search results, general methods for separating HETE enantiomers using chiral HPLC have been reported, often employing polysaccharide-based columns phenomenex.comresearchgate.netmdpi.com.

Thin-Layer Chromatography (TLC) serves as a valuable technique for initial sample cleanup and separation, particularly in complex biological extracts. It involves separating compounds on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. TLC can be used to isolate specific fractions or remove interfering substances before more sophisticated analyses like HPLC or GC-MS nih.govnih.govresearchgate.netoup.com. For instance, TLC can be employed to separate pentafluorobenzyl (PFB) ester derivatives of HETEs from other related compounds before GC-MS analysis, thereby simplifying the subsequent detection process nih.gov.

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS), often coupled with chromatographic separation, provides highly sensitive and specific detection and identification of analytes by measuring their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, HETEs and their lactone derivatives are relatively polar and non-volatile, necessitating derivatization to enhance their volatility and thermal stability for GC analysis nih.govnih.govresearch-solution.comnih.gov. Common derivatization strategies involve converting the carboxylic acid and hydroxyl groups into more volatile derivatives. For example, pentafluorobenzyl (PFB) esterification of the carboxyl group, followed by trimethylsilyl (B98337) (TMS) ether formation of hydroxyl groups, is a widely used approach nih.govresearch-solution.com. These derivatives are then analyzed by GC-MS, typically using negative ion chemical ionization (NICI) for enhanced sensitivity, as it produces abundant carboxylate anions nih.gov. GC-MS can also be coupled with tandem mass spectrometry (GC-MS/MS) for increased selectivity and reduced background noise restek.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for comprehensive oxylipin profiling due to its high sensitivity, specificity, and ability to analyze a wide range of compounds simultaneously in complex biological samples biorxiv.orgnih.govmdpi.comnih.govdiva-portal.orglcms.cz. This technique combines the separation power of HPLC with the identification and quantification capabilities of MS/MS.

LC-MS/MS Methodologies:

Dynamic Multiple Reaction Monitoring (dMRM): This approach involves switching between multiple sets of precursor-to-product ion transitions (MRM) for different analytes during a single chromatographic run. It allows for the simultaneous quantification of a large panel of oxylipins, including various HETEs, with high sensitivity and specificity nih.govmdpi.com.

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF MS provide accurate mass measurements, enabling the determination of elemental composition and differentiation of isobaric compounds, thus enhancing confidence in identification biorxiv.org.

Ionization Modes: Oxylipins are typically analyzed in negative ion mode (ESI-) due to the presence of the carboxylic acid group, which readily deprotonates. However, lactone forms might exhibit better ionization in positive ion mode (ESI+) biorxiv.orglcms.cz. Therefore, methods may employ both positive and negative ionization modes for comprehensive profiling.

Chromatographic Conditions: A typical LC-MS/MS method for oxylipin profiling utilizes reverse-phase chromatography with C18 or C8 columns. Gradient elution with mobile phases consisting of water/acetonitrile or water/methanol, often containing acidic modifiers like formic acid or acetic acid, is employed to achieve separation within a reasonable timeframe (e.g., 15-20 minutes) biorxiv.orgnih.gov.

LC-MS/MS is particularly valuable for identifying and quantifying isomers and related metabolites that might co-elute or share similar mass transitions, by leveraging specific fragmentation patterns and chromatographic selectivity nih.gov. The ability to perform comprehensive oxylipin profiling using LC-MS/MS allows for the simultaneous measurement of numerous HETEs and related compounds, providing a detailed understanding of their metabolic pathways and biological significance biorxiv.orgnih.govmdpi.comdiva-portal.org.

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies of (±)-5-HETE lactone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.